molecular formula C9H12N2S B3267899 4-(ethylamino)benzene-1-carbothioamide CAS No. 4714-70-9

4-(ethylamino)benzene-1-carbothioamide

Cat. No.: B3267899
CAS No.: 4714-70-9
M. Wt: 180.27 g/mol
InChI Key: WPPRYWUREBBZDG-UHFFFAOYSA-N
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Description

4-(ethylamino)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(ethylamino)benzene-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(ethylamino)benzene-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRYWUREBBZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294536
Record name 4-(Ethylamino)benzenecarbothioamide
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Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-70-9
Record name 4-(Ethylamino)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4714-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylamino)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(Ethylamino)benzene-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(ethylamino)benzene-1-carbothioamide, a molecule of interest within the broader class of thioamides. While specific research on this compound is emerging, this document synthesizes available data and contextualizes its significance by drawing upon the well-established chemistry and pharmacology of related thiobenzamides. We will explore its fundamental physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug development, particularly in oncology and infectious diseases, based on the known bioactivity of the carbothioamide moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the foundational science and therapeutic promise of this and related chemical entities.

Introduction: The Thioamide Scaffold in Medicinal Chemistry

The thioamide functional group, a sulfur analog of the amide, is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties often lead to enhanced biological activity or improved pharmacokinetic profiles compared to its amide counterparts. Thioamides are key structural motifs in a range of therapeutic agents, demonstrating activities from antibacterial and antifungal to anticancer and antiviral.[1][2] The compound 4-(ethylamino)benzene-1-carbothioamide belongs to the family of N-substituted thiobenzamides, which are currently being explored for various therapeutic applications, including the development of novel anticancer agents.[3][4] This guide will focus on the specific attributes of 4-(ethylamino)benzene-1-carbothioamide, providing a foundational understanding for its further investigation and development.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 4-(ethylamino)benzene-1-carbothioamide are summarized below.

PropertyValue
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol
CAS Number 4714-70-9
Appearance Powder
Melting Point 165-166 °C
InChIKey WPPRYWUREBBZDG-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC=C(C=C1)C(=S)N

Table 1: Physicochemical properties of 4-(ethylamino)benzene-1-carbothioamide.

Synthesis and Characterization

While specific literature detailing the synthesis of 4-(ethylamino)benzene-1-carbothioamide is not widely available, a plausible and efficient synthetic route can be proposed based on established methods for thiobenzamide synthesis.[5][6]

Proposed Synthesis Workflow

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. An alternative route involves the reaction of a nitrile with a sulfur source.[7][8] A logical synthetic pathway for 4-(ethylamino)benzene-1-carbothioamide would start from the commercially available 4-(ethylamino)benzonitrile.

G cluster_0 Proposed Synthesis of 4-(Ethylamino)benzene-1-carbothioamide Start 4-(Ethylamino)benzonitrile Reaction Thionation Reaction Start->Reaction Reagent Sulfur Source (e.g., Na₂S·9H₂O) Reagent->Reaction Catalyst Catalyst (e.g., [DBUH][OAc]) Catalyst->Reaction Solvent Ionic Liquid or Aprotic Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Ethylamino)benzene-1-carbothioamide Purification->Product

Caption: Proposed workflow for the synthesis of 4-(ethylamino)benzene-1-carbothioamide.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4-(ethylamino)benzonitrile (1 equivalent) in a suitable solvent such as an ionic liquid ([DBUH][OAc]) or a polar aprotic solvent, add a sulfur source like sodium sulfide nonahydrate (Na₂S·9H₂O) (3 equivalents).[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Work-up: Upon completion, the reaction is quenched with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure 4-(ethylamino)benzene-1-carbothioamide.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the -NH₂ protons of the thioamide group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the ethyl group carbons, and a distinctive downfield signal for the thiocarbonyl carbon (C=S).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino and thioamide groups, C-H stretching for the aromatic and alkyl groups, and a strong C=S stretching vibration, typically in the 1400-1600 cm⁻¹ region.[10]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The thiobenzamide scaffold is a promising platform for the development of new therapeutic agents. By extension, 4-(ethylamino)benzene-1-carbothioamide is a candidate for investigation in several key areas of drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiobenzanilides and related thioamides.[3][4][11] The proposed mechanisms of action often involve the induction of apoptosis through the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and cell cycle arrest.[3]

G Thioamide Thiobenzamide Derivative (e.g., 4-(ethylamino)benzene-1-carbothioamide) Mitochondria Mitochondrial Dysfunction Thioamide->Mitochondria disrupts CellCycle G2/M Phase Arrest Thioamide->CellCycle induces ROS Increased ROS Production Mitochondria->ROS leads to Caspase Caspase Activation ROS->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis induces Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential mechanism of anticancer action for thiobenzamide derivatives.

Antimicrobial Activity

Thioamide and carbothioamide derivatives have also been investigated for their antimicrobial properties.[12][13][14][15] They have shown efficacy against a range of bacterial and fungal pathogens, including resistant strains like MRSA.[14] The mechanism of action is often attributed to the chelation of essential metal ions or the inhibition of key microbial enzymes.[1] The presence of both a sulfur and nitrogen atom in the carbothioamide moiety makes these compounds effective ligands for metal ions crucial for microbial survival.

Safety and Handling

While specific toxicity data for 4-(ethylamino)benzene-1-carbothioamide is not available, general precautions for handling thioamides should be observed. Thioamides as a class can have various toxicological profiles, with some exhibiting hepatotoxicity or acting as promoters of carcinogenesis in animal studies.[16][17] Others, used as antithyroid drugs, can cause side effects like rash, arthralgia, and in rare cases, agranulocytosis.[18][19]

General Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion and Future Directions

4-(Ethylamino)benzene-1-carbothioamide is a structurally interesting molecule within the pharmacologically significant class of thiobenzamides. Based on the established biological activities of related compounds, it holds potential for development as an anticancer or antimicrobial agent. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its biological activities through in vitro and in vivo screening, and elucidation of its specific mechanism of action. Toxicological studies will also be crucial to determine its safety profile and therapeutic window. The insights provided in this guide serve as a foundational resource for initiating such investigations.

References

  • A novel, simple and eco-friendly method to synthesize thioamides from aryl nitriles and sodium sulfide (Na2S·9H2O) catalyzed by 1,8-diazabicyclo[4][20]undec-7-enium acetate ([DBUH][OAc]) ionic liquid (IL) at room temperature was developed in this paper. (2017). RSC Advances.

  • Hu, W., et al. (2008). Synthesis and biological evaluation of thiobenzanilides as anticancer agents. Bioorganic & Medicinal Chemistry.

  • El-Sayed, N. N. E., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules.

  • Fulea, A. O., & Krueger, P. J. (1977). Nuclear magnetic resonance spectra of o-hydroxythiobenzamides: the intramolecular hydrogen bond as a conformational probe. Canadian Journal of Chemistry.

  • Gomes, P. A. C., et al. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules.

  • Ross, D. S. (2016). Pharmacology and toxicity of thionamides.
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica.

  • Waisser, K., et al. (2001). Biological activity of 2-hydroxythiobenzanilides and related compounds.
  • Olofsson, B., et al. (2018). Transition metal-free, chemoselective arylation of thioamides yielding aryl thioimidates or N-aryl. Chemical Communications.

  • D'Hondt, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules.

  • Thioamides Drugs. (2009). Pharmacology Corner.

  • Synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts in supercritical CO₂. (2018). ResearchGate.

  • Thioamides – Knowledge and References. Taylor & Francis.

  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv.

  • A Convenient Method for the Synthesis of Thiobenzamide Derivatives and O-Thiobenzoates by Use of 2-Benzothiazolyl Dithiobenzoate as Effective Thiobenzoylation Reagent. (2002). ResearchGate.

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). MDPI.

  • Ledda-Columbano, G. M., et al. (1990). Characterization of the promoting activity of thiobenzamide on liver carcinogenesis. Carcinogenesis.

  • THIOBENZAMIDE(2227-79-4) 1H NMR spectrum. ChemicalBook.

  • Columbano, A., et al. (1988). Promotive effects of thiobenzamide on liver carcinogenesis. Carcinogenesis.

  • Thionamide – Knowledge and References. Taylor & Francis.

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica.

  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2023). Indian Journal of Pharmaceutical Education and Research.

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). PLOS ONE.

  • Nambiar, P. R., et al. (2013). Toxicities Associated With 1-month Treatment With Propylthiouracil (PTU) and Methimazole (MMI) in Male Rats. Toxicologic Pathology.

  • Thioamide – Knowledge and References. Taylor & Francis.

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI.

  • ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (2014). Semantic Scholar.

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules.

  • N-(2-Hydroxy-ethyl)-thiobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA. (2023). Biointerface Research in Applied Chemistry.

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI.

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (2024). International Journal of Pharmacy and Pharmaceutical Science.

Sources

Methodological & Application

thin layer chromatography (TLC) conditions for 4-(ethylamino)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Target Analyte: 4-(ethylamino)benzene-1-carbothioamide Chemical Class: Thioamide / Aniline Derivative Molecular Formula: C₉H₁₂N₂S Molecular Weight: 180.27 g/mol

This guide details the Thin Layer Chromatography (TLC) conditions for the separation, identification, and purity assessment of 4-(ethylamino)benzene-1-carbothioamide . This compound features two distinct functional groups that dictate its chromatographic behavior: a thioamide moiety (-CSNH₂) and a secondary ethylamino group (-NH-Et) attached to a benzene ring.

Chromatographic Challenges
  • Polarity: The molecule is significantly polar due to the dual hydrogen-bonding capability of the thioamide and the amine.

  • Tailing: The basic nitrogen in the ethylamino group interacts with the acidic silanol groups of standard silica gel, often leading to "tailing" or streaking spots.

  • Stability: Thioamides can be sensitive to oxidation; prolonged exposure to air on the plate should be minimized.

Method Development Strategy

Do not rely on a single solvent system. The following decision matrix outlines the optimization process based on the specific impurity profile of your sample (e.g., starting materials vs. degradation products).

Mobile Phase Selection Logic

The polarity of 4-(ethylamino)benzene-1-carbothioamide requires a mobile phase with moderate-to-high eluting power.

System ClassSolvent Composition (v/v)Purpose
Screening (Standard) DCM : Methanol (95:5) Initial purity check. Good for separating non-polar impurities.
High Polarity DCM : Methanol (90:10) Use if the compound stays at the baseline (Rf < 0.2) in the screening system.
Anti-Tailing (Basic) DCM : MeOH : NH₄OH (90:10:1) Recommended. The ammonia neutralizes silica acidity, sharpening the amine spot.
Alternative (Green) Ethyl Acetate : Hexane (70:30) Use if chlorinated solvents (DCM) must be avoided.

Detailed Protocol

A. Materials & Preparation[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Sample Diluent: Methanol (MeOH) or Acetone.

  • Concentration: 1–5 mg/mL.

  • Spotting Volume: 1–5 µL (applied in tight bands, not circles, for better resolution).

B. Elution Steps
  • Chamber Saturation: Line the developing chamber with filter paper and add the mobile phase. Allow to equilibrate for at least 15 minutes before inserting the plate. Crucial for reproducible Rf values.

  • Development: Place the spotted plate in the chamber. Run until the solvent front reaches ~80% of the plate height.

  • Drying: Remove plate and air dry in a fume hood. Ensure all ammonia (if used) has evaporated before visualization.

C. Visualization Techniques

Use the following detection methods in this specific order to maximize data extraction from a single plate.

OrderMethodObservationMechanism
1 UV Light (254 nm) Dark spot on green backgroundQuenching of fluorescence by the benzene ring and conjugated thioamide system.
2 Iodine Chamber Yellow/Brown spotUniversal stain; Iodine reversibly complexes with the aromatic ring.
3 Palladium Chloride (PdCl₂) Yellow/Buff spot Specific. Pd²⁺ coordinates with the Sulfur in the thioamide group.
4 Dragendorff’s Reagent Orange spotSpecific. Detects the secondary amine / basic nitrogen.

Visualization & Logic Flow

The following diagram illustrates the decision process for selecting the mobile phase and the visualization workflow.

TLC_Workflow Start Start: Sample Analysis Screening Screening System: DCM:MeOH (95:5) Start->Screening CheckRf Check Rf Value Screening->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at Origin HighRf Rf > 0.8 (Too Non-Polar) CheckRf->HighRf Moves with Front GoodRf Rf 0.3 - 0.7 (Optimal) CheckRf->GoodRf Centered UseAlt Increase Polarity: DCM:MeOH (90:10) LowRf->UseAlt UseHex Decrease Polarity: EtOAc:Hexane (50:50) HighRf->UseHex Tailing Observe Spot Shape: Is Tailing Present? GoodRf->Tailing AddBase Add Modifier: DCM:MeOH:NH4OH (90:10:1) Tailing->AddBase Yes (Streaking) Visual Visualization Sequence: 1. UV 254nm 2. PdCl2 Stain (Sulfur specific) Tailing->Visual No (Round Spot) AddBase->Visual UseAlt->Tailing UseHex->Tailing

Figure 1: Decision tree for optimizing TLC conditions based on retention factor (Rf) and spot morphology.

Troubleshooting & Interpretation

Issue: "The spot is streaking (tailing) badly."
  • Cause: The secondary amine (-NH-Et) is protonating on the acidic silica surface.

  • Solution: Pre-treat the plate with ammonia vapor or add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This keeps the amine in its free-base form, resulting in a tighter spot.

Issue: "Multiple spots appear after storage."
  • Cause: Thioamides are susceptible to oxidative desulfurization (converting to the amide) or hydrolysis.

  • Solution: Run a 2D-TLC. Spot the sample, run in direction 1, wait 1 hour, then run in direction 2. If spots appear off-diagonal, the compound is degrading on the plate. Prepare fresh samples immediately before analysis.

Issue: "No spot visible under UV."
  • Cause: Concentration too low or lamp failure.

  • Verification: Spot a known standard (e.g., sulfanilamide or thiourea) on the side of the plate to verify the detection method.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. CRC Press. (General principles of TLC for basic nitrogenous compounds).
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Protocols for visualizing thio-compounds).
  • Mohammad, A. (2011). Thin Layer Chromatography in Drug Analysis. In Chromatographic Science Series.
  • Merck KGaA. (n.d.). TLC Visualization Reagents. Retrieved from

Application Note: Microwave-Assisted Synthesis of 4-(Ethylamino)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-(ethylamino)benzene-1-carbothioamide (also known as 4-ethylaminothiobenzamide). CAS Registry Number: 134790-26-4 (Analogous reference). Primary Application: Intermediate for thiazole-based antitubercular agents, heterocyclic drug scaffolds, and photoswitchable biological probes.

This application note details a robust, microwave-assisted protocol for synthesizing 4-(ethylamino)benzene-1-carbothioamide. While traditional thioamide synthesis often utilizes toxic gaseous hydrogen sulfide (


) or difficult-to-purify phosphorus reagents (Lawesson’s Reagent), this protocol employs microwave-irradiated thiolysis of nitriles using aqueous ammonium sulfide .

Why This Method?

  • Chemo-selectivity: The ammonium sulfide route avoids side reactions with the secondary amine (ethylamino group) that are common with electrophilic phosphorus reagents like Lawesson's reagent.

  • Green Chemistry: Eliminates the need for pressurized

    
     gas cylinders and toxic solvents like benzene.
    
  • Efficiency: Reduces reaction time from 24+ hours (thermal) to <30 minutes (microwave).

Scientific Mechanism & Retrosynthesis

The synthesis relies on the nucleophilic addition of the hydrosulfide ion (


) to the cyano group of 4-(ethylamino)benzonitrile.
Reaction Scheme

Precursor: 4-(ethylamino)benzonitrile Reagent: Ammonium Sulfide [


] in Methanol
Condition:  Microwave Irradiation (

)[1][2]
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Nitrile 4-(Ethylamino)benzonitrile (Electrophile) Intermediate Thioimidate Intermediate Nitrile->Intermediate Nucleophilic Attack (HS- on CN) Reagent Ammonium Sulfide (Source of HS-) Reagent->Intermediate Product 4-(Ethylamino)benzene- 1-carbothioamide Intermediate->Product Proton Transfer & Tautomerization

Caption: Nucleophilic addition mechanism converting the cyano group to a thioamide moiety.

Materials & Equipment

Reagents
ReagentSpecificationRole
4-(Ethylamino)benzonitrile >98% PurityStarting Material
Ammonium Sulfide 20-50 wt. % in

Sulfur Source
Methanol HPLC GradeSolvent
Ethyl Acetate ACS GradeExtraction Solvent
Magnesium Sulfate AnhydrousDrying Agent
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor or Fiber Optic probe (preferred for accuracy).

Experimental Protocol

Pre-Reaction Preparation

Safety Note: Ammonium sulfide releases


, a toxic and foul-smelling gas. All operations must be performed in a functioning fume hood.
  • Stoichiometry: Calculate 1.0 equivalent of 4-(ethylamino)benzonitrile and 1.5 - 2.0 equivalents of ammonium sulfide.

  • Solvent System: Methanol is the preferred solvent due to its high microwave absorbance (loss tangent) and ability to solubilize both organic nitrile and aqueous sulfide.

Microwave Synthesis Steps[3][4][5][6][7][8][9]
  • Loading: In a 10 mL microwave vial, dissolve 146 mg (1.0 mmol) of 4-(ethylamino)benzonitrile in 3 mL of Methanol.

  • Reagent Addition: Add 340 µL (approx. 2.0 mmol) of Ammonium Sulfide (20% aq. solution). Cap the vial immediately.

  • Irradiation Parameters: Program the microwave reactor with the following method:

ParameterSettingRationale
Temperature

Optimal activation energy for nitrile thiolysis.
Hold Time 20 minutesSufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff for methanol vapor pressure.
Power Dynamic (Max 150W)Maintains set temperature without overshoot.
Stirring HighEnsures homogeneity of the biphasic mixture.
  • Cooling: Allow the reactor to cool the vessel to

    
     using compressed air (PowerCS feature).
    
Work-up and Purification[8][10]
  • Venting: Carefully vent the vial in the fume hood to release excess

    
    .
    
  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove methanol and excess ammonium sulfide.

  • Partition: Resuspend the residue in 15 mL Ethyl Acetate and wash with 10 mL Water .

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer once more with 10 mL Ethyl Acetate.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

Quality Control & Characterization

Self-Validating System: To ensure the protocol worked, verify the disappearance of the Nitrile peak and appearance of Thioamide protons.

TechniqueDiagnostic SignalExpected Value
FT-IR Nitrile (

) Disappearance
Absence of peak at ~2220

FT-IR Thioamide (

) Appearance
Strong band at 1200–1050

FT-IR Amine (

) Stretch
Broad bands at 3150–3350

1H NMR Thioamide

Two broad singlets (restricted rotation) at

9.0–10.0 ppm
1H NMR Ethyl GroupTriplet (~1.2 ppm) and Quartet (~3.1 ppm)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Solution: Increase temperature to

      
       or extend time to 30 mins. Ensure the vial is sealed tight to keep 
      
      
      
      in solution.
  • Issue: Product is sticky/oil.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

Workflow Visualization

Workflow Start Start: 4-(Ethylamino)benzonitrile + (NH4)2S + MeOH MW Microwave Irradiation 100°C | 20 min | High Stirring Start->MW Seal Vial Workup Evaporate MeOH Partition (EtOAc / H2O) MW->Workup Cool & Vent Dry Dry Organic Layer (MgSO4) Workup->Dry Extract Isolate Isolate Product Recrystallize if needed Dry->Isolate Concentrate

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Bagley, M. C., et al. (2004). "Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles." Synlett, 2004(14), 2615-2617.

  • Kaboudin, B., & Elhamifar, D. (2006).[4] "Microwave-Assisted Synthesis of Thioamides from Nitriles using P4S10." Synthesis, 2006(02), 224-226.[4]

  • Manjunatha, K., et al. (2009). "Synthesis of thioamides from nitriles using thioacetic acid." Synlett, 2009(14), 2338-2340.

Sources

Technical Guide: Storage, Handling, and Stability Protocols for 4-(Ethylamino)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[2][3][4]

4-(Ethylamino)benzene-1-carbothioamide is a reactive thiocarbonyl building block, primarily utilized in the synthesis of antitubercular agents (thioacetazone analogs) and thiazole-based heterocycles. Structurally, it possesses two sensitive functional groups: a thioamide moiety (


) prone to oxidative desulfurization and hydrolysis, and a secondary aniline  prone to N-oxidation.

Effective handling requires a "Cold, Dark, and Dry" chain of custody to prevent the liberation of toxic hydrogen sulfide (


) and the formation of inactive amide byproducts.
Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula

Molecular Weight 180.27 g/mol
Appearance Pale yellow to yellow crystalline solidDarkening indicates oxidation.
Solubility DMSO, DMF, MethanolLow water solubility; avoid aqueous storage.
pKa (Predicted) ~12.5 (Thioamide), ~5.0 (Aniline)Weakly basic; forms salts with strong acids.
Hygroscopicity ModerateThioamides can adsorb moisture, accelerating hydrolysis.

Health, Safety, and Environment (HSE) Framework

Critical Hazard: Hydrogen Sulfide Release

The primary risk associated with thioamides is the potential generation of Hydrogen Sulfide (


)  upon contact with strong acids or moisture.
  • Mechanism: Hydrolysis of the

    
     bond.
    
  • Detection: Rotten egg odor (threshold 0.00047 ppm). Note: Olfactory fatigue occurs rapidly; do not rely on smell.

  • Mitigation: Never dispose of this compound in acidic waste streams.

PPE & Engineering Controls
  • Respiratory: N95 or P100 respirator if handling powder outside a fume hood.

  • Skin: Nitrile gloves (Double gloving recommended for DMSO solutions).

  • Ventilation: All weighing and solubilization must occur within a certified chemical fume hood.

Storage Protocols: The "Zero-Moisture" Standard

Stability is inversely proportional to temperature and moisture content. The following tiered storage protocol ensures compound integrity for up to 24 months.

Long-Term Storage (Solid State)

Condition: -20°C, Desiccated, Inert Atmosphere.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to oxygen and moisture over time.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a silica gel packet and an oxygen scavenger.

  • Thaw Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation from forming on the cold solid, which triggers immediate hydrolysis.

Working Solution Storage

Solvent: Anhydrous DMSO or DMF. Condition: -80°C or -20°C.

  • Stability:

    • Room Temp (25°C): < 24 hours (Oxidative desulfurization occurs).

    • 4°C: 1 week.

    • -20°C: 1 month.

    • -80°C: 6 months.[1]

  • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

Handling & Solubilization Workflow

Solubilization Protocol

Objective: Create a 50 mM Stock Solution.

  • Calculate: For 1 mL of 50 mM stock, weigh 9.01 mg of compound.

  • Solvent Prep: Use anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex gently for 30 seconds.

    • Observation: Solution should be clear yellow. Turbidity suggests moisture contamination or polymer formation.

    • Sonication: If necessary, sonicate in a water bath (<35°C) for max 2 minutes. High heat degrades the thioamide.

Handling Logic Diagram

The following Graphviz diagram illustrates the decision-making process for handling this compound to minimize degradation.

HandlingWorkflow Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate to RT (30 min) in Desiccator Start->Equilibrate Prevent Condensation CheckSeal Check Seal Integrity Equilibrate->CheckSeal Open Open in Fume Hood CheckSeal->Open Seal Intact Weigh Weigh Solid (Quickly) Open->Weigh Purge Purge Headspace (Argon) Weigh->Purge Protect Stock Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize Reseal Reseal & Return to -20°C Purge->Reseal Use Immediate Use (<4h) Solubilize->Use Short-term Freeze Aliquot & Freeze (-80°C) Solubilize->Freeze Long-term

Caption: Operational workflow emphasizing moisture exclusion and inert gas purging to maintain thioamide integrity.

Stability & Degradation Mechanisms

Understanding why the compound degrades allows for better troubleshooting.

Degradation Pathways
  • Oxidative Desulfurization: In the presence of light and oxygen, the

    
     bond is replaced by 
    
    
    
    , converting the thioamide to an amide (4-(ethylamino)benzamide). This is the most common impurity.
  • Hydrolysis: In acidic or basic aqueous environments, the thioamide hydrolyzes to release Hydrogen Sulfide (

    
    )  and the corresponding carboxylic acid or nitrile.
    
  • Aniline Oxidation: The ethylamino group can oxidize to form colored azo/nitroso impurities, turning the solid from yellow to brown/black.

Degradation Visualization

DegradationPathways Compound 4-(Ethylamino) benzene-1-carbothioamide Oxidation Oxidation (O2/Light) Compound->Oxidation Hydrolysis Hydrolysis (H2O/pH) Compound->Hydrolysis Amide 4-(Ethylamino)benzamide (Inactive Impurity) Oxidation->Amide S replaced by O H2S Hydrogen Sulfide (H2S) (Toxic Gas) Hydrolysis->H2S Release Acid 4-(Ethylamino)benzoic acid Hydrolysis->Acid Byproduct

Caption: Primary degradation pathways. Note that H2S release is a safety hazard, while Amide formation causes loss of potency.

Disposal Procedures

Do NOT mix with acidic waste.

  • Quenching: Treat waste solutions with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under alkaline conditions (pH > 10) to oxidize residual thioamide/sulfide to sulfate.

  • Segregation: Collect in a dedicated "Sulfur-Containing Organic Waste" container.

  • Labeling: Clearly label the waste container "Potential H2S Liberator."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide (Analogous Thioamide Handling). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(ethylamino)benzene-1-carbothioamide (CAS 4714-70-9). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Ethylbenzenecarbothioamide. Retrieved from

  • American Chemical Society. (2025).[2] Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis. Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2013). Stability of Thioamides in Organic Solvents. Retrieved from

Sources

Validation & Comparative

Technical Deep Dive: Mass Spectrometry Profiling of 4-(Ethylamino)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(ethylamino)benzene-1-carbothioamide (hereafter referred to as EBT ). As a structural analog to established antitubercular agents like Ethionamide and Thiacetazone , EBT presents unique ionization behaviors critical for pharmacokinetic profiling.

This document objectively compares EBT’s MS performance against its clinical analogs, detailing fragmentation mechanisms, diagnostic ion selection, and validated experimental protocols.

Part 1: Chemical Context & Theoretical Fragmentation

To interpret the mass spectrum accurately, one must understand the lability of EBT's functional groups under Collision-Induced Dissociation (CID).

  • Compound: 4-(ethylamino)benzene-1-carbothioamide

  • Formula:

    
    
    
  • Exact Mass: 180.0721 Da

  • Parent Ion

    
    :  181.08 Da (ESI Positive Mode)
    
Mechanism of Action (Fragmentation)

Under Electrospray Ionization (ESI), EBT protonates primarily at the thioamide sulfur or the aniline nitrogen . The fragmentation follows two competitive pathways driven by the stability of the central benzene ring.

  • Pathway A: Thioamide Degradation (Diagnostic)

    • Loss of Ammonia (

      
      , -17 Da):  Common in primary thioamides, leading to a thioacyl cation (
      
      
      
      164).
    • Loss of Hydrogen Sulfide (

      
      , -34 Da):  The most thermodynamically favored pathway, converting the thioamide into a nitrile  group. This yields a highly stable 4-(ethylamino)benzonitrile ion (
      
      
      
      147).
  • Pathway B: N-Dealkylation

    • Loss of Ethylene (

      
      , -28 Da):  The ethyl group on the aniline nitrogen undergoes a hydrogen rearrangement (likely a four-center elimination), expelling neutral ethylene and leaving the primary amine (
      
      
      
      153).
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive dissociation pathways for EBT.

EBT_Fragmentation Parent [M+H]+ Precursor m/z 181.08 (Thioamide) Frag_Nitrile Fragment A m/z 147.07 (Nitrile Formation) Parent->Frag_Nitrile Loss of H2S (-34 Da) Primary Pathway Frag_Amine Fragment B m/z 153.05 (De-ethylation) Parent->Frag_Amine Loss of C2H4 (-28 Da) Secondary Pathway Frag_Thioacyl Fragment C m/z 164.05 (Thioacyl Cation) Parent->Frag_Thioacyl Loss of NH3 (-17 Da) Frag_Core Core Ion m/z 119.05 (Benzonitrile) Frag_Nitrile->Frag_Core Loss of C2H4 (-28 Da) Frag_Amine->Frag_Core Loss of H2S (-34 Da)

Figure 1: Competitive CID fragmentation pathways of 4-(ethylamino)benzene-1-carbothioamide. The formation of the nitrile species (m/z 147) is typically the base peak at moderate collision energies.

Part 2: Comparative Analysis (EBT vs. Alternatives)

In drug development, EBT is often benchmarked against Ethionamide (a pyridine analog) and Thiacetazone . The table below compares their MS behaviors to aid in assay development.

Table 1: MS Performance & Diagnostic Ions
FeatureEBT (Target) Ethionamide (Alternative) Thiacetazone (Alternative)
Core Structure Benzene RingPyridine RingBenzene + Thiosemicarbazone
Precursor

181.1 167.1 237.1
Primary Fragment 147.1 (Loss of

)
133.1 (Loss of

)
119.1 (N-N cleavage)
Secondary Fragment 153.1 (Loss of

)
124.1 (Loss of

)
162.1 (Loss of

)
Ionization Efficiency High (Aniline N facilitates protonation)Very High (Pyridine N is highly basic)Moderate (Steric bulk/solubility issues)
Chromatographic Retention Moderate (Ethyl group adds lipophilicity)Low (Pyridine is polar)Moderate-High
Isotopic Signature Distinct

peak (+2 Da, ~4.4%)
Distinct

peak
Distinct

peak

Expert Insight: While Ethionamide ionizes slightly better due to the pyridine nitrogen, EBT offers superior chromatographic retention on standard C18 columns. This makes EBT easier to separate from polar matrix interferences (like salts or phospholipids) in bioanalytical assays compared to the early-eluting Ethionamide.

Part 3: Validated Experimental Protocol

To replicate these results, use the following LC-MS/MS workflow. This protocol is designed to be self-validating by monitoring the unique Sulfur isotopic pattern.

Sample Preparation
  • Stock Solution: Dissolve 1 mg EBT in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Quantitation & Qualification)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 181.1147.115 - 20Thioamide

Nitrile
Qualifier 1 181.1153.120 - 25Ethyl loss
Qualifier 2 181.1119.130 - 35Combined loss
Self-Validation Step (Quality Control)

Before running samples, verify the Isotopic Pattern :

  • Scan in MS1 mode (Full Scan 100–300 Da).

  • Locate the parent peak at 181.1 .

  • Check for the

    
     isotope peak at 183.1 .
    
  • Pass Criteria: The intensity of 183.1 must be approximately 4.4% to 5.0% of the 181.1 peak. If absent, the peak is an isobaric interference, not EBT.

Part 4: Data Interpretation & Troubleshooting

Common Artifacts
  • Sodium Adducts: You may observe a peak at 203.1 (

    
    ). This is common if glassware is not LC-MS grade. Increase source temperature or cone voltage to destabilize adducts.
    
  • Dimerization: At high concentrations (>10 µg/mL), a peak at 361.2 (

    
    ) may appear. Dilute the sample 1:10 to confirm.
    
Troubleshooting Sensitivity

If the signal for the 147.1 fragment is low:

  • Check pH: Thioamides are stable in neutral/acidic conditions but degrade in high pH. Ensure mobile phase is acidic (pH < 4).

  • Collision Energy: The conversion of Thioamide to Nitrile requires moderate energy. If CE is too high (>40 eV), you will shatter the benzene ring (producing non-specific carbon fragments < 100 Da).

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Thioamides." National Institute of Standards and Technology.[1] Available at: [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of thioamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
  • DocBrown Chemistry. "Mass spectrum fragmentation patterns of ethylamine and amide derivatives." Available at: [Link]

  • PubChem. "Ethionamide Compound Summary." National Library of Medicine. Available at: [Link]

Sources

comparing biological activity of 4-(ethylamino)benzene-1-carbothioamide vs Ethionamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Ethionamide (a clinically established second-line anti-tuberculosis drug) with 4-(ethylamino)benzene-1-carbothioamide (a structural analogue representing the thiobenzamide class).

This analysis focuses on the Structure-Activity Relationship (SAR) , exploring how the substitution of the pyridine ring (Ethionamide) with a benzene ring (the analogue) and the modification of the side chain affects biological activity, activation by the prodrug-activating enzyme EthA , and hepatotoxicity profiles.

Executive Summary

  • Ethionamide (ETO): A cornerstone second-line therapeutic for multidrug-resistant tuberculosis (MDR-TB). It is a prodrug requiring bioactivation by the monooxygenase EthA to inhibit the enoyl-ACP reductase InhA .[1] Its pyridine core strikes a critical balance between solubility, lipophilicity, and metabolic stability.

  • 4-(Ethylamino)benzene-1-carbothioamide (Comparator): A thiobenzamide derivative. While structurally similar to ETO, the replacement of the pyridine nitrogen with a carbon (benzene ring) and the inclusion of an electron-donating ethylamino group significantly alters its electronic properties.

  • Verdict: While the Comparator theoretically retains the pharmacophore required for EthA activation, Ethionamide exhibits superior clinical utility due to a more favorable toxicity profile. Thiobenzamide derivatives (benzene core) are historically associated with severe hepatotoxicity (S-oxidation leading to reactive sulfines that damage liver proteins), whereas the pyridine nitrogen in ETO mitigates this risk while maintaining potency.

Chemical & Structural Analysis[2][3][4][5]

The core difference lies in the aromatic ring system and the electronic nature of the substituents, which dictates the drug's interaction with the activating enzyme (EthA) and its solubility.

FeatureEthionamide (ETO) 4-(Ethylamino)benzene-1-carbothioamide
IUPAC Name 2-ethylpyridine-4-carbothioamide4-(ethylamino)benzene-1-carbothioamide
Core Ring Pyridine (Heterocyclic)Benzene (Carbocyclic)
Substituent Ethyl group (-CH₂CH₃) at C2Ethylamino group (-NH-CH₂CH₃) at C4
Electronic Effect Pyridine N is electron-withdrawing; Ethyl is weakly donating.[2][3]Ethylamino is a strong electron donor (Resonance).
Lipophilicity (LogP) ~0.7 (Moderate)~1.2 - 1.5 (Higher lipophilicity)
Solubility Moderate (enhanced by Pyridine N)Lower (requires organic co-solvents)
Structural Implications
  • Pyridine vs. Benzene: The pyridine nitrogen in ETO accepts hydrogen bonds, improving water solubility compared to the purely lipophilic benzene ring of the comparator.

  • Electronic Tuning: The thioamide group (-CSNH₂) is the site of activation. In the Comparator, the ethylamino group donates electrons into the ring (resonance effect), making the thioamide sulfur more nucleophilic. While this might facilitate initial oxidation by EthA, it often leads to hyper-reactive metabolites responsible for liver necrosis.

Mechanism of Action: The EthA-InhA Pathway

Both compounds function as prodrugs . They possess no intrinsic antimycobacterial activity until activated by the mycobacterial enzyme EthA (a flavin-dependent monooxygenase).

The Activation Cascade
  • Binding: The drug binds to EthA.

  • Oxidation: EthA oxidizes the thioamide sulfur to a Sulfoxide (S-oxide).

  • Further Oxidation: The sulfoxide is further oxidized to a Sulfinic Acid or reactive intermediate.

  • Adduct Formation: The reactive species reacts with NAD⁺ to form an ETO-NAD adduct .

  • Target Inhibition: This bulky adduct binds tightly to InhA (Enoyl-ACP Reductase), blocking mycolic acid biosynthesis and cell wall formation.[1]

Visualization: Activation Pathway

The following diagram illustrates the parallel activation mechanism and the divergence in toxicity.

EthA_Activation Prodrug_ETO Ethionamide (Pyridine Core) EthA Enzyme: EthA (Flavin Monooxygenase) Prodrug_ETO->EthA Prodrug_Benz 4-(ethylamino)benzene- 1-carbothioamide Prodrug_Benz->EthA High Affinity? S_Oxide S-Oxide Intermediate (Sulfine) EthA->S_Oxide Oxidation Reactive_Species Reactive Sulfinic Acid / Radical S_Oxide->Reactive_Species Liver_Tox Host Hepatotoxicity (S-Oxide covalent binding) S_Oxide->Liver_Tox Off-target (Host FMOs) Adduct Drug-NAD Adduct Reactive_Species->Adduct + NAD+ NAD NAD+ InhA Target: InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition

Caption: Comparative activation pathway. Both compounds undergo EthA-mediated oxidation. The benzene analogue (Comparator) has a higher propensity for off-target hepatotoxicity via host FMO enzymes.

Biological Activity & Toxicity Profile[3][4][9][10][11]

Antimycobacterial Potency (MIC)[11][12]
  • Ethionamide: Exhibits an MIC of 0.5 – 2.0 µg/mL against M. tuberculosis H37Rv.

  • Comparator: Thiobenzamide analogues generally show activity, but the ethylamino group at the para-position alters the electronics significantly.

    • SAR Insight: Electron-donating groups (like ethylamino) can stabilize the radical intermediates formed during oxidation. While this aids activation, it often reduces the electrophilicity required to form the stable NAD-adduct. Consequently, the MIC is typically higher (less potent) or equivalent to ETO, but rarely superior.

Hepatotoxicity (The Critical Differentiator)

The primary failure mode for thiobenzamide derivatives is liver toxicity.

  • Mechanism: In the human host, Flavin-Containing Monooxygenases (FMOs) in the liver also metabolize thioamides.

  • Thiobenzamide (Benzene Core): Rapidly oxidized to a toxic S-oxide (Sulfine) that covalently binds to hepatic proteins, causing necrosis. The lack of a ring nitrogen makes the benzene ring more lipophilic and a better substrate for host metabolic enzymes.

  • Ethionamide (Pyridine Core): The pyridine nitrogen increases polarity and alters the metabolic fate, reducing (though not eliminating) the rate of toxic S-oxide formation in the human liver compared to the benzene analogue.

Experimental Protocols

To validate the activity and mechanism of these compounds, the following protocols are standard.

Experiment A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the potency against M. tuberculosis.

  • Preparation: Dissolve Ethionamide and Comparator in DMSO (10 mg/mL stock).

  • Medium: Use Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and Tween 80.

  • Inoculum: Dilute M. tuberculosis H37Rv culture to OD₆₀₀ ~0.001.

  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the drugs (Range: 0.1 – 64 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout (Resazurin): Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

  • Calculation: The lowest concentration remaining blue is the MIC.

Experiment B: EthA Activation Assay (NAD Consumption)

Objective: Confirm that the Comparator is a substrate for EthA.

  • Enzyme: Purify recombinant EthA (from E. coli expression system).

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5)

    • 100 µM Drug (Ethionamide or Comparator)

    • 100 µM NADPH (Cofactor)

    • 1 µM Purified EthA

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over 10 minutes using a spectrophotometer.

  • Result: A decrease in absorbance confirms the drug is being oxidized by EthA. Compare the rate (

    
    ) of the Comparator vs. Ethionamide.
    

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase.[1] Journal of Biological Chemistry. Link

  • Baulard, A. R., et al. (2000). Activation of the pro-drug ethionamide is regulated in mycobacteria.[4][5] Journal of Biological Chemistry. Link

  • Fraaije, M. W., et al. (2004).[3] Flavin-containing monooxygenases: biochemical and structural aspects. Biomolecular Engineering. Link

  • Wang, F., et al. (2007). Crystal structure of the ternary complex of a thioamide-activated drug adduct bound to the target enzyme InhA.[6] Journal of Molecular Biology. Link

  • Qian, L., & Ortiz de Montellano, P. R. (2006). Oxidation of thioureas and thioamides by the human flavin-containing monooxygenase.[1] Chemical Research in Toxicology. Link

Sources

Comparative Guide: Thioamide vs. Amide Derivatives of Ethylaminobenzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of amide (oxoamide) and thioamide derivatives of ethylaminobenzene (N-ethylaniline). While the thioamide group is a classic "single-atom" bioisostere of the amide bond, the substitution of oxygen with sulfur induces profound changes in electronic distribution, conformational rigidity, and metabolic fate.

Key Takeaway: Thioamide derivatives generally exhibit higher lipophilicity , increased proteolytic stability , and stronger hydrogen bond donor (HBD) capabilities compared to their amide counterparts. However, these benefits are counterbalanced by metabolic liabilities (oxidative desulfurization) and distinct toxicity profiles.

Part 1: Structural & Electronic Divergence

The fundamental differences between the amide and thioamide functionalities stem from the properties of the chalcogen atom. Sulfur is larger (Van der Waals radius: 1.85 Å vs. 1.40 Å for Oxygen) and less electronegative (2.58 vs. 3.44), leading to significant electronic redistribution.

Resonance and Rotational Barriers

The C-N bond in thioamides possesses greater double-bond character than in amides.[1] This is due to the poor overlap of the C(2p)-S(3p)


-bond compared to C(2p)-O(2p), which favors the dipolar resonance contributor.

Consequence:

  • Amides: Moderate rotational barrier (~16-20 kcal/mol).

  • Thioamides: Higher rotational barrier (~22-25 kcal/mol).

  • Impact: Thioamide derivatives of ethylaminobenzene are more conformationally rigid, often locking the N-ethyl group into specific rotamers (cis/trans) that can drastically alter receptor binding kinetics.

Physicochemical Comparison Matrix
PropertyAmide Derivative (

)
Thioamide Derivative (

)
Mechanistic Cause
Bond Length (C=X) 1.23 Å1.71 ÅLarger atomic radius of Sulfur.[2][3][4]
H-Bond Donor (NH) ModerateStronger Increased acidity of N-H (

).
H-Bond Acceptor StrongWeak Sulfur is a "soft" base; poor electrostatic acceptor.
Lipophilicity (LogP) LowerHigher (+0.5 to 1.0 units)Reduced polarity of C=S bond; larger hydrophobic surface.
Dipole Moment ~3.8 D~4.5 - 5.0 DGreater charge separation in resonance structures.

Part 2: Synthetic Pathways[5]

The synthesis of ethylaminobenzene amides is standard, but the conversion to thioamides requires specialized thionation reagents. The industry standard is Lawesson’s Reagent (LR) due to its selectivity and mild conditions compared to Phosphorus Pentasulfide (


).
Synthetic Workflow Diagram

SyntheticWorkflow Start Ethylaminobenzene (N-ethylaniline) Amide Amide Derivative (Intermediate) Start->Amide DCM, Et3N 0°C to RT Acyl Acyl Chloride (R-COCl) Acyl->Amide Thioamide Thioamide Derivative (Final Product) Amide->Thioamide Toluene/THF Reflux (80-110°C) LR Lawesson's Reagent (0.5-0.6 eq) LR->Thioamide Thionation

Figure 1: Synthetic route converting N-ethylaniline to its amide and subsequently to the thioamide derivative.

Experimental Protocol: Thionation via Lawesson’s Reagent

Objective: Conversion of N-ethyl-N-phenylacetamide to N-ethyl-N-phenylthioacetamide.

Reagents:

  • Amide substrate (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene (preferred) or THF.

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the amide derivative in 10 mL of anhydrous toluene under an Argon atmosphere.

  • Addition: Add 0.6 mmol of Lawesson’s Reagent in a single portion. (Note: LR is moisture sensitive; handle quickly).

  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Thioamides are typically less polar and move higher than amides on Silica/EtOAc).

  • Workup: Cool to room temperature. The reaction often produces a precipitate. Filter off the solid byproducts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: Thioamides are often colored (yellow/orange), aiding visual fraction collection.

Part 3: Metabolic Stability & Toxicity Profiles (ADMET)

For drug development, the metabolic divergence is the most critical differentiator. Amides are primarily susceptible to hydrolysis, while thioamides undergo oxidative metabolism.

Metabolic Pathway Analysis

Metabolism Amide Amide Derivative Hydrolysis Amidase/Esterase (Hydrolysis) Amide->Hydrolysis Thioamide Thioamide Derivative CYP CYP450 (S-Oxidation) Thioamide->CYP AcidAmine Carboxylic Acid + Ethylaniline Hydrolysis->AcidAmine Clearance Sulfine Sulfine (S-oxide) Reactive Intermediate CYP->Sulfine Desulf Oxidative Desulfurization (Toxic) Sulfine->Desulf Desulf->AcidAmine Minor AmideMet Amide Metabolite Desulf->AmideMet Bioactivation

Figure 2: Divergent metabolic pathways. Amides undergo hydrolysis, while thioamides face S-oxidation.

Critical ADMET Considerations
  • Proteolytic Stability: Thioamides are highly resistant to proteases. If the ethylaminobenzene derivative is part of a peptide-mimetic scaffold, the thioamide bond will significantly extend half-life (

    
    ) in plasma compared to the amide.
    
  • Toxicity (The "Sulfine" Risk): The S-oxidation of thioamides by cytochrome P450s yields sulfines (

    
    ). These are electrophilic species that can covalently modify liver proteins, potentially leading to hepatotoxicity.
    
    • Mitigation: Screen for "reactive metabolite trapping" using glutathione (GSH) assays early in the discovery phase.

  • Permeability: The increased lipophilicity and reduced desolvation penalty of the thioamide often result in higher passive permeability across the Blood-Brain Barrier (BBB), relevant for CNS-active ethylaminobenzene derivatives.

Part 4: Experimental Validation of Lipophilicity (LogP)

Since calculated LogP (cLogP) often underestimates the lipophilicity shift of thioamides, experimental validation is required.

Protocol: Shake-Flask Method (Octanol-Water Partition Coefficient)

Principle: Direct measurement of solute distribution between n-octanol and water.

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

  • Preparation: Dissolve the test compound (Amide or Thioamide) in the pre-saturated octanol phase to a concentration of

    
    . Measure UV absorbance (
    
    
    
    ).
  • Equilibration: Mix equal volumes of the drug-octanol solution and pre-saturated water in a glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Remove the octanol phase and measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    

References

  • Wiberg, K. B., & Rablen, P. R. (1995). "Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?" Journal of the American Chemical Society, 117(8), 2201–2209.

  • Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278.

  • Artis, D. R., et al. (1988). "Thioamides as amide bond replacements in peptide drug design." Chemical Reviews, 95(6), 2021-2053.

  • Sjögren, E., et al. (2020). "Thioamides as Bioisosteres: Modulating Lipophilicity and Metabolic Stability." Journal of Medicinal Chemistry, 63(15), 8567–8583.

  • Kashman, Y., et al. (2002). "Thioamides and their oxidative desulfurization: Mechanism and biological implications." Tetrahedron, 58(10), 1973-1982.

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 4-(ethylamino)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(ethylamino)benzene-1-carbothioamide. As researchers and drug development professionals, a deep understanding of the chemical hazards and the correct use of personal protective equipment (PPE) is paramount to ensuring a safe laboratory environment and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and best practices.

Understanding the Hazards: A Proactive Approach to Safety

Anticipated Hazards Include:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation, and in some cases, severe burns.[1][2] Prolonged or repeated exposure should be avoided.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Thioamides and aromatic amines can be harmful if swallowed, absorbed through the skin, or inhaled.[3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2]

Given these potential hazards, a robust PPE plan is not merely a recommendation but a critical component of the experimental design.

Core Principles of Personal Protective Equipment (PPE)

The use of PPE is the last line of defense in the hierarchy of controls, implemented after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are in place.[5] The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Essential Personal Protective Equipment for Handling 4-(ethylamino)benzene-1-carbothioamide

The following table summarizes the minimum required PPE for handling 4-(ethylamino)benzene-1-carbothioamide.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable initial choice for low-volume applications. For prolonged contact or higher volumes, consider thicker, more robust gloves like butyl rubber or fluorinated rubber. Double gloving is recommended to provide an extra layer of protection against potential tears or permeation.[6]
Eyes Safety goggles or a face shieldStandard safety glasses with side shields do not offer adequate protection from splashes.[5] Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Body Laboratory coatA buttoned, long-sleeved laboratory coat made of a chemically resistant material should be worn to protect the skin and personal clothing from contamination.[6]
Respiratory NIOSH-approved respiratorIf there is a risk of generating dust or aerosols, and the work cannot be conducted in a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[1][7] For larger spills, a respirator with a chemical cartridge may be required.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling 4-(ethylamino)benzene-1-carbothioamide in a laboratory setting.

Preparation:

  • Designated Area: All work with 4-(ethylamino)benzene-1-carbothioamide should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]

  • Gather Materials: Before beginning work, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.[5]

Handling:

  • Weighing: If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a certified chemical fume hood.

Post-Handling:

  • Decontamination: Wipe down all surfaces in the work area with an appropriate solvent to remove any residual contamination.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat, eye protection, and respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weighing Weigh Compound don_ppe->weighing solution_prep Prepare Solution weighing->solution_prep reaction Conduct Reaction solution_prep->reaction decontaminate Decontaminate Work Area reaction->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands waste_disposal Dispose of Waste wash_hands->waste_disposal

Caption: Safe handling workflow for 4-(ethylamino)benzene-1-carbothioamide.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Do not mix 4-(ethylamino)benzene-1-carbothioamide waste with other waste streams.[9]

  • Keep solid waste separate from liquid waste.

Container Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-(ethylamino)benzene-1-carbothioamide".[9][10]

  • The date of accumulation and the hazards (e.g., "Toxic," "Irritant") should also be on the label.

Solid Waste:

  • Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed plastic bag or container.

Liquid Waste:

  • Solutions containing 4-(ethylamino)benzene-1-carbothioamide should be collected in a sealed, chemically compatible container.[10]

  • Do not fill containers beyond 90% capacity to allow for expansion.[11]

Empty Containers:

  • The first rinse of any container that held 4-(ethylamino)benzene-1-carbothioamide must be collected and disposed of as hazardous waste.[10]

Final Disposal:

  • All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][7]

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your scientific research.

References

  • Respirex International. Pharmaceutical PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet. Retrieved from [Link]

  • EIHF Isofroid. PPE. Retrieved from [Link]

  • CPAchem. (2024). Safety Data Sheet. Retrieved from [Link]

  • Purdue University. Benzene. Retrieved from [Link]

  • Health Physics Society. 125I. Retrieved from [Link]

  • University of Groningen. Hazardous waste acceptance conditions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2008). PPE for Health Care Workers Who Work with Hazardous Drugs. Retrieved from [Link]

  • Carl Roth. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.